Ostarine D4
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Overview
Description
Ostarine D4, also known as MK-2866 D4, GTX-024 D4, or Enobosarm D4, is a deuterated form of Ostarine. It is a selective androgen receptor modulator (SARM) that has been widely studied for its potential therapeutic applications, particularly in muscle wasting diseases and osteoporosis. The deuterium labeling in this compound enhances its pharmacokinetic properties, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ostarine D4 involves the incorporation of deuterium atoms into the molecular structure of Ostarine. This is typically achieved through hydrogen-deuterium exchange reactions or by using deuterated reagents during the synthesis process. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and solvents. The production is carried out under controlled conditions to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ostarine D4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated alcohols .
Scientific Research Applications
Ostarine D4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Biology: Studied for its effects on muscle cell differentiation and proliferation.
Medicine: Investigated for its potential in treating muscle wasting diseases, osteoporosis, and other conditions related to muscle and bone health.
Industry: Utilized in the development of new therapeutic agents and in the study of drug metabolism
Mechanism of Action
Ostarine D4 exerts its effects by selectively binding to androgen receptors in muscle and bone tissues. This binding activates the androgen receptor, leading to increased protein synthesis and muscle growth. The deuterium labeling enhances the stability and half-life of the compound, allowing for more sustained effects. The molecular targets and pathways involved include the androgen receptor signaling pathway and the activation of downstream kinases like ERK1/2 .
Comparison with Similar Compounds
Ostarine D4 is compared with other selective androgen receptor modulators (SARMs) such as:
Ligandrol (LGD-4033): Known for its potent muscle-building effects but with a higher risk of side effects.
Testolone (RAD-140): Exhibits strong anabolic effects with minimal androgenic side effects.
Andarine (S4): Offers a balance between muscle growth and fat loss but may cause vision-related side effects.
This compound stands out due to its deuterium labeling, which enhances its pharmacokinetic properties and reduces the risk of metabolic degradation .
Properties
IUPAC Name |
3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGVJMBLXIUVRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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